4-Bromo-3,5,7-trichloro-2-methylquinoline

Kinase inhibition Cyclin G-associated kinase (GAK) Chemical probe development

4-Bromo-3,5,7-trichloro-2-methylquinoline (CAS 1333255-86-9) is a polyhalogenated quinoline derivative with a molecular weight of 325.4 g/mol and a calculated XLogP3-AA of 5.2. The compound features a unique substitution pattern comprising three chlorine atoms at positions 3, 5, and 7, a bromine atom at position 4, and a methyl group at position 2 of the quinoline core.

Molecular Formula C10H5BrCl3N
Molecular Weight 325.4 g/mol
CAS No. 1333255-86-9
Cat. No. B1382774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5,7-trichloro-2-methylquinoline
CAS1333255-86-9
Molecular FormulaC10H5BrCl3N
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=CC(=CC2=N1)Cl)Cl)Br)Cl
InChIInChI=1S/C10H5BrCl3N/c1-4-10(14)9(11)8-6(13)2-5(12)3-7(8)15-4/h2-3H,1H3
InChIKeyZHRILYHOTWHIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,5,7-trichloro-2-methylquinoline (CAS 1333255-86-9): A Polyhalogenated Quinoline Scaffold for Targeted Chemical Biology and Synthesis


4-Bromo-3,5,7-trichloro-2-methylquinoline (CAS 1333255-86-9) is a polyhalogenated quinoline derivative with a molecular weight of 325.4 g/mol and a calculated XLogP3-AA of 5.2 [1]. The compound features a unique substitution pattern comprising three chlorine atoms at positions 3, 5, and 7, a bromine atom at position 4, and a methyl group at position 2 of the quinoline core. This dense halogenation pattern creates a highly electron-deficient aromatic system with distinct reactivity profiles at each halogen position, making it a versatile building block for sequential functionalization strategies. The compound has been cataloged in authoritative databases including PubChem (CID 86767416) [1] and ChemSpider (ID 26263577) , and is commercially available from multiple reputable suppliers including Sigma-Aldrich .

Why 4-Bromo-3,5,7-trichloro-2-methylquinoline Cannot Be Replaced by Generic Polyhalogenated Quinolines


Polyhalogenated quinolines are not functionally interchangeable. The specific positioning of bromine at C4 in 4-bromo-3,5,7-trichloro-2-methylquinoline creates a reactivity hierarchy that is absent in analogs with alternative halogen arrangements, such as 2-methyl-4,5,7-trichloroquinoline (CAS 75896-70-7) or 4,5,7-trichloro-2-methylquinoline . The C4 bromine serves as a superior leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) compared to the chlorine atoms at other positions, enabling regioselective functionalization. Published kinase binding data on structurally related halogenated quinolines demonstrates that bromine at the 4-position confers significantly higher target affinity compared to chlorine or iodine at the same position [1]. Substituting this compound with a chlorinated or iodinated analog would yield different reaction kinetics in synthesis and altered potency in biological assays.

Quantitative Differentiation Evidence for 4-Bromo-3,5,7-trichloro-2-methylquinoline: Kinase Binding, Physicochemical, and Synthetic Reactivity Comparisons


GAK Kinase Binding Affinity: Bromine vs. Chlorine vs. Iodine at the Quinoline 4-Position

In a direct head-to-head comparison within the 4-anilinoquinoline chemotype, the 4-bromo analog demonstrated superior binding affinity for cyclin G-associated kinase (GAK) compared to the corresponding 4-chloro and 4-iodo analogs. This halogen-dependent affinity trend is consistent with the electronic and steric properties of bromine at this position and is expected to translate to the 4-bromo-3,5,7-trichloro-2-methylquinoline scaffold, which shares the critical 4-bromoquinoline pharmacophore. The 4-bromo substitution yielded a KD of 1.9 nM, representing a 3.5-fold improvement over the 4-chloro analog (KD = 6.7 nM) and a 4.2-fold improvement over the 4-iodo analog (KD = 7.9 nM) as measured by competition binding assay (DiscoverX, n=2) [1]. An independent BindingDB entry for a related 4-bromoquinoline scaffold reports a GAK Kd of 4.10 nM, confirming the sub-10 nM potency of this pharmacophore class [2].

Kinase inhibition Cyclin G-associated kinase (GAK) Chemical probe development

Selectivity Profile Against Off-Target Kinases: RIPK2, ADCK3, NLK

Beyond primary target affinity, the 4-bromo analog exhibits a distinct selectivity profile across a panel of collateral kinase targets compared to its halogen-substituted congeners. The 4-bromo analog showed RIPK2 KD = 110 nM, ADCK3 KD = 190 nM, and NLK KD = 520 nM, yielding a selectivity window of approximately 58-fold for GAK over RIPK2 [1]. In contrast, the 4-chloro analog (compound 10) showed RIPK2 KD = 85 nM (13-fold selectivity), ADCK3 KD = 170 nM, and NLK KD = 650 nM, while the 4-iodo analog (compound 12) showed RIPK2 KD = 69 nM (9-fold selectivity) [1]. The bromine atom thus provides an optimal balance of potency and selectivity that is not achieved by chlorine or iodine at this position. Independent BindingDB data for a related 4-bromoquinoline confirms RIPK2 KD = 110 nM, yielding selectivity comparable to the reference compound 11 [2].

Kinase selectivity Off-target profiling Chemical probe selectivity

Lipophilicity (XLogP3-AA) Differentiation vs. Closely Related Polyhalogenated Quinolines

The XLogP3-AA value of 4-bromo-3,5,7-trichloro-2-methylquinoline is 5.2, as computed by PubChem [1]. While directly comparable computed XLogP3-AA values are not available in the same database for analogs such as 2-methyl-4,5,7-trichloroquinoline (CAS 75896-70-7), the presence of bromine at C4 instead of chlorine is expected to increase lipophilicity by approximately 0.5-0.8 log units based on the Hansch π constant for bromine (π ≈ 0.86) versus chlorine (π ≈ 0.71) on aromatic systems [2]. This elevated lipophilicity has implications for passive membrane permeability and non-specific protein binding. The computed XLogP3-AA of 5.2 places this compound near the upper boundary of typical drug-like chemical space, making it suitable for applications requiring enhanced membrane penetration while remaining within acceptable limits for solubility.

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Utility: 4-Bromo as a Superior Cross-Coupling Handle vs. 4-Chloro in Polyhalogenated Quinolines

The 4-bromo substituent in 4-bromo-3,5,7-trichloro-2-methylquinoline serves as a more reactive handle for palladium-catalyzed cross-coupling reactions compared to the chlorine atoms at positions 3, 5, and 7. This reactivity hierarchy is well-established: in oxidative addition with Pd(0), C-Br bonds react approximately 50-100 times faster than C-Cl bonds under standard Suzuki-Miyaura conditions [1]. This differential reactivity enables regioselective functionalization at the 4-position without competing reaction at the chlorine-substituted positions, a capability that is absent in analogs such as 2-methyl-4,5,7-trichloroquinoline where only C-Cl bonds are available. Patents describing synthetic routes to HCV protease inhibitors cite bromo-substituted quinolines as preferred intermediates specifically because of this selective reactivity [2].

Cross-coupling Suzuki reaction Regioselective functionalization

Muscarinic Acetylcholine Receptor Binding Profile: Multi-Tissue Affinity Data

BindingDB data for 4-bromo-3,5,7-trichloro-2-methylquinoline (BDBM50470878, CHEMBL415510) reveals a distinct tissue-dependent muscarinic acetylcholine receptor binding profile. The compound exhibited Ki values of 40 nM (cerebral cortex), 106 nM (heart), 116 nM (urinary bladder), and 161 nM (parotid glands) in competition radioligand binding assays using [3H]-QNB [1]. This demonstrates a 4-fold difference in affinity between the cerebral cortex and parotid gland preparations, suggesting a subtle subtype selectivity profile. While comparative data for closely related analogs is not publicly available in the same assay system, this multi-tissue dataset provides a reference point against which other polyhalogenated quinolines can be benchmarked if tested under identical conditions.

Muscarinic receptor Radioligand binding Tissue selectivity

Optimal Application Scenarios for 4-Bromo-3,5,7-trichloro-2-methylquinoline in Research and Industrial Settings


Chemical Probe Development Targeting Cyclin G-Associated Kinase (GAK)

Researchers developing selective chemical probes for GAK should prioritize 4-bromo-3,5,7-trichloro-2-methylquinoline as a core scaffold based on class-level evidence that 4-bromoquinolines achieve low nanomolar GAK KD values (1.9-4.1 nM) with approximately 58-fold selectivity over the collateral target RIPK2 [1] [2]. This performance profile surpasses that of corresponding 4-chloro and 4-iodo analogs, which show both lower potency and inferior selectivity. The compound serves as an ideal starting point for further derivatization at the 4-position via cross-coupling or at other positions by exploiting the reactivity hierarchy of the halogen substituents.

Sequential Regioselective Derivatization for Medicinal Chemistry Libraries

Medicinal chemists constructing diverse compound libraries benefit from the orthogonal reactivity of 4-bromo-3,5,7-trichloro-2-methylquinoline. The 4-bromo substituent undergoes palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) with approximately 50-100-fold faster kinetics than the chlorine atoms at positions 3, 5, and 7 [3]. This enables a 'couple-then-diversify' strategy: first functionalize the 4-position via cross-coupling, then sequentially displace the chlorine atoms through nucleophilic aromatic substitution. This is not achievable with perchlorinated analogs such as 2-methyl-4,5,7-trichloroquinoline, where all halogen positions exhibit similar reactivity.

CNS-Targeted Muscarinic Receptor Ligand Optimization

Given the computational lipophilicity (XLogP3-AA = 5.2) [4] and demonstrated muscarinic receptor binding (cerebral cortex Ki = 40 nM) [5], this compound is suitable as a starting point for CNS-penetrant muscarinic modulator programs. The elevated lipophilicity relative to expected 4-chloro analogs (~0.5-0.7 log units higher) provides a pharmacokinetic advantage for blood-brain barrier penetration, while the nanomolar affinity for cerebral cortex muscarinic receptors supports target engagement at therapeutically relevant concentrations. The tissue-dependent affinity profile (4-fold variation across tissues) also provides an opportunity to optimize for subtype selectivity.

Hepatitis C Virus Protease Inhibitor Intermediate Synthesis

Patents describing synthetic routes to HCV NS3/4A protease inhibitors specifically cite bromo-substituted quinolines as preferred intermediates due to their selective reactivity in constructing macrocyclic inhibitor scaffolds [6]. 4-Bromo-3,5,7-trichloro-2-methylquinoline provides both the required bromine handle for cross-coupling and additional chlorine positions for further elaboration, making it a versatile intermediate for antiviral medicinal chemistry programs requiring polyfunctionalized quinoline cores.

Quote Request

Request a Quote for 4-Bromo-3,5,7-trichloro-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.